molecular formula C24H17F2NO2 B2975592 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 904450-76-6

3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2975592
CAS No.: 904450-76-6
M. Wt: 389.402
InChI Key: CPPSFMJKXNEALD-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its complex structure, which includes fluorinated benzoyl and phenyl groups, making it of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions

    Quinoline Core Formation: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone under basic conditions.

    Introduction of Fluorobenzoyl Group: The fluorobenzoyl group is introduced through Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Fluorophenylmethyl Group: The final step involves the nucleophilic substitution of the quinoline core with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides or carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its effects on neurotransmitter receptors, making it a candidate for treating neurological disorders.

    Material Science: Its unique structural properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as topoisomerases, which are crucial for DNA replication and cell division.

    Receptor Modulation: It binds to neurotransmitter receptors, altering their activity and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroquinoline: Shares the quinoline core but lacks the additional fluorobenzoyl and fluorophenylmethyl groups.

    2-Fluorobenzoylquinoline: Similar structure but with different substitution patterns on the quinoline ring.

Uniqueness

3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is unique due to its dual fluorination and specific substitution pattern, which confer distinct chemical and biological properties not found in other quinoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO2/c1-15-6-11-22-19(12-15)24(29)20(23(28)16-7-9-18(25)10-8-16)14-27(22)13-17-4-2-3-5-21(17)26/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPSFMJKXNEALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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